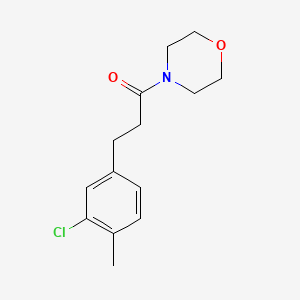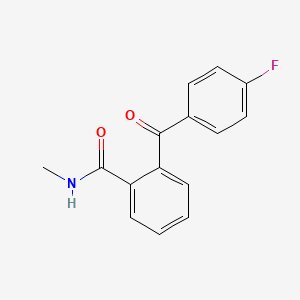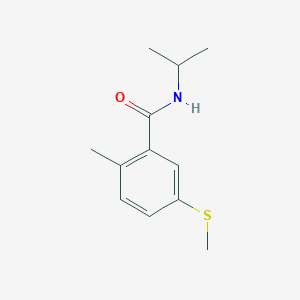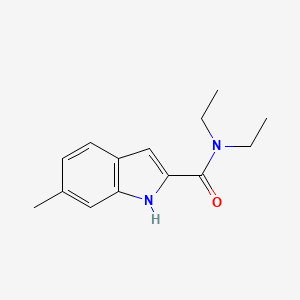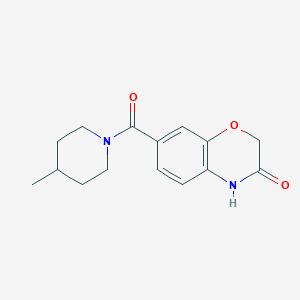
7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as 4-MPCA, is a chemical compound that belongs to the benzoxazinone family. It is a white crystalline powder that is soluble in water and organic solvents. The compound has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood. However, it has been reported that the compound can inhibit the activity of various enzymes and proteins, including proteasome, cathepsin B, and caspase-3. These enzymes and proteins play important roles in various cellular processes, including protein degradation, apoptosis, and inflammation. By inhibiting their activity, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one may have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one have been studied in various in vitro and in vivo models. In cancer cells, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to induce apoptosis and inhibit cell proliferation. In inflammation models, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been reported to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease models, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to protect against oxidative stress and neuronal damage.
实验室实验的优点和局限性
One of the advantages of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is its high solubility in water and organic solvents, which makes it easy to handle in lab experiments. The compound is also relatively stable under normal laboratory conditions. However, one of the limitations of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to study the structure and function of enzymes and proteins that are targeted by 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one. Additionally, further research is needed to elucidate the mechanism of action of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential side effects.
合成方法
The synthesis of 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one involves the reaction between 4-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one and 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one as a white crystalline solid with a high yield. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学研究应用
7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been used as a tool to study the structure and function of enzymes and proteins. In pharmacology, 7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its pharmacokinetic and pharmacodynamic properties.
属性
IUPAC Name |
7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-4-6-17(7-5-10)15(19)11-2-3-12-13(8-11)20-9-14(18)16-12/h2-3,8,10H,4-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOLOOLCAXIDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methylpiperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)
![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)

![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)
